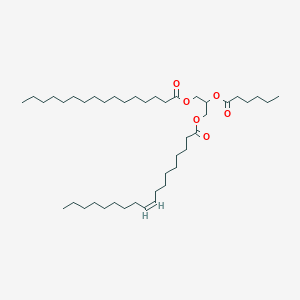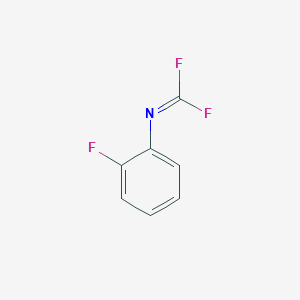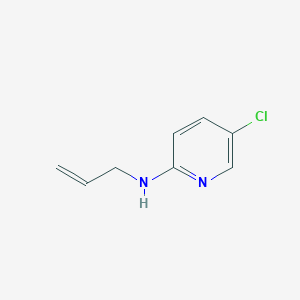
N-Allyl-5-chloropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-5-chloropyridin-2-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an allyl group attached to the nitrogen atom and a chlorine atom at the 5-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-5-chloropyridin-2-amine typically involves the reaction of 5-chloropyridin-2-amine with an allylating agent. One common method is the use of allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
N-Allyl-5-chloropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the allyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted pyridines with various functional groups.
科学的研究の応用
N-Allyl-5-chloropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Allyl-5-chloropyridin-2-amine depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the allyl and chlorine groups can influence its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-5-chloropyridine: Lacks the allyl group but shares the pyridine and chlorine moieties.
N-Allyl-2-aminopyridine: Similar structure but without the chlorine atom.
5-Chloro-2-pyridylamine: Another related compound with similar functional groups.
Uniqueness
N-Allyl-5-chloropyridin-2-amine is unique due to the combination of the allyl and chlorine groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H9ClN2 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
5-chloro-N-prop-2-enylpyridin-2-amine |
InChI |
InChI=1S/C8H9ClN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11) |
InChIキー |
FCDNSWPSXBBJSD-UHFFFAOYSA-N |
正規SMILES |
C=CCNC1=NC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


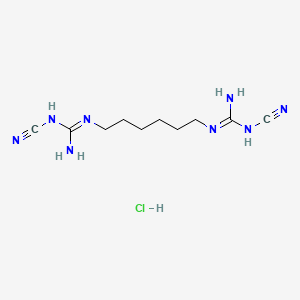
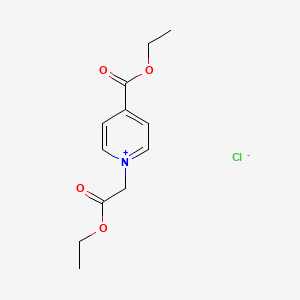
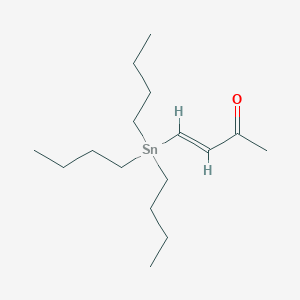
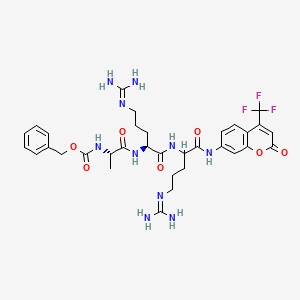
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
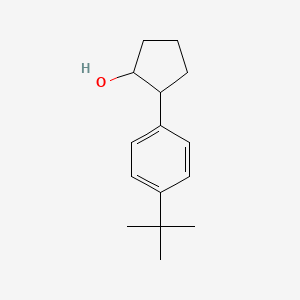
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
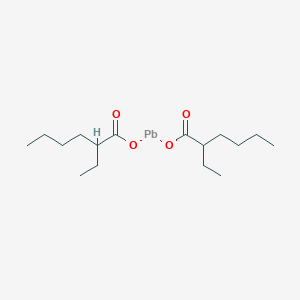
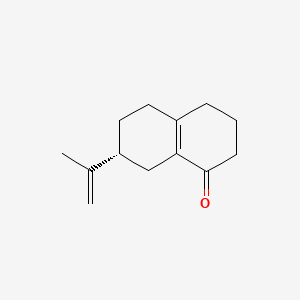
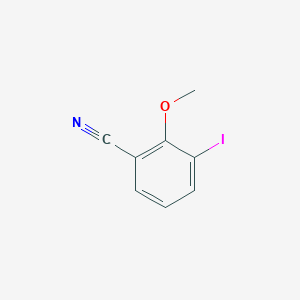
![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
